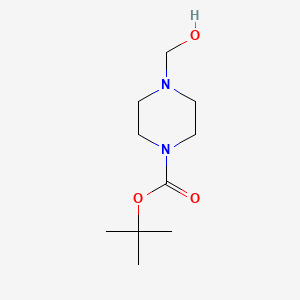![molecular formula C13H13NO2 B11887823 (NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine](/img/structure/B11887823.png)
(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine: is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an ethoxy group attached to the naphthalene ring and a hydroxylamine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine typically involves the condensation reaction between 2-ethoxynaphthalene-1-carbaldehyde and hydroxylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mechanism involves the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: (NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
科学的研究の応用
Chemistry
In chemistry, (NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine is used as a building block for the synthesis of more complex organic molecules
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of dyes and pigments. Its naphthalene core provides excellent chromophoric properties, making it suitable for use in various coloring applications.
作用機序
The mechanism of action of (NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
Compared to similar compounds, (NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine stands out due to its unique combination of an ethoxy group and a hydroxylamine functional group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13-8-7-10-5-3-4-6-11(10)12(13)9-14-15/h3-9,15H,2H2,1H3/b14-9- |
InChIキー |
INEMFHVZJWVMTR-ZROIWOOFSA-N |
異性体SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N\O |
正規SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11887751.png)






![(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11887791.png)



![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11887818.png)

